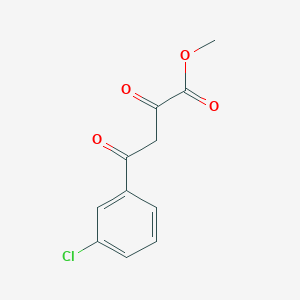
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the family of dioxobutanoates. It is widely used in scientific research for its unique properties, including its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Analysis
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate's applications in scientific research are diverse, covering fields from molecular docking to spectroscopic analysis. A study focused on its derivatives provided insights into their molecular structure, stability, and electronic properties through spectroscopic methods and theoretical calculations. The research highlighted their potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Moreover, auto-dock studies suggested these compounds could inhibit Placenta Growth Factor (PIGF-1), indicating potential biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Photocatalysis for Environmental Remediation
In environmental science, photocatalytic sensors for detecting toxic pollutants like 4-chlorophenol have been developed using heterojunctions involving materials such as BiPO4 nanocrystals and BiOCl nanosheets. These sensors demonstrate high sensitivity, specificity, and stability, making them effective for monitoring water pollutants. The synthesis methods and application of such photocatalytic materials underline the advancement in addressing environmental contamination issues (Yan et al., 2019).
Electrochemical Treatment for Pollution Control
The electrochemical treatment of pollutants, such as Methyl Red dye and 2,4-dichlorophenoxyacetate (a herbicide), has been examined using various anodes. This study provided insights into the electrochemical oxidation process, indicating the potential of such methods for wastewater treatment and hydrogen production. The findings show significant advancements in the field of electrochemical pollution control and the optimization of treatment processes for environmental sustainability (Santos et al., 2020).
Advanced Oxidation Processes
Research into advanced oxidation processes based on the Cr(III)/Cr(VI) redox cycle for the degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate, has shown promising results. This innovative approach, which generates hydroxyl radicals for effective pollutant degradation across a wide pH range, offers a novel pathway for the development of efficient water treatment technologies (Bokare & Choi, 2011).
Propiedades
IUPAC Name |
methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWIRYNFIAZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide](/img/structure/B2648679.png)
![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)

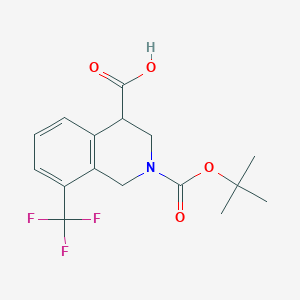
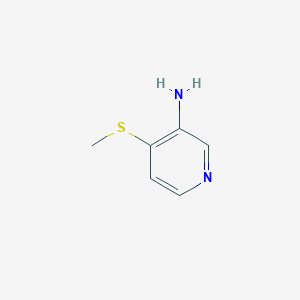
![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

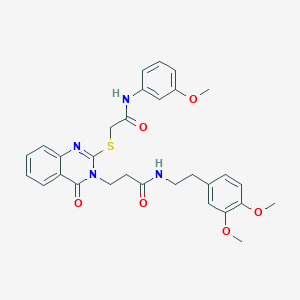
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
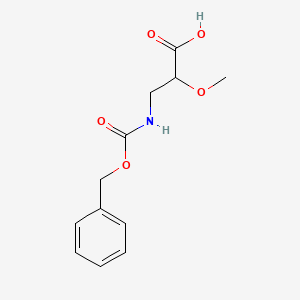
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)